Dichlorobis(dimethylglyoxime)cobalt(II)
Description
Dichlorobis(dimethylglyoxime)cobalt(II) is a coordination complex with the formula $[Co(C4H8N2O2)2Cl2]$. The compound features two bidentate dimethylglyoxime (DMG) ligands and two chloride ligands, forming an octahedral geometry around the cobalt(II) center . DMG, a well-known chelating agent, binds through its two oxime groups, creating a planar equatorial coordination environment. This complex is notable for its stability, analytical applications in metal detection, and catalytic roles in organic reactions such as acetalization and ketalization .
Structure
2D Structure
Properties
Molecular Formula |
C8H16Cl2CoN4O4 |
|---|---|
Molecular Weight |
362.07 g/mol |
IUPAC Name |
dichlorocobalt;N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/2C4H8N2O2.2ClH.Co/c2*1-3(5-7)4(2)6-8;;;/h2*7-8H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
VJCBNQCZLZRPPK-UHFFFAOYSA-L |
Canonical SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.Cl[Co]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(dimethylglyoxime)cobalt(II) can be synthesized by reacting cobalt(II) chloride with dimethylglyoxime in an ethanol solution. The reaction typically involves the following steps:
- Dissolve cobalt(II) chloride in ethanol.
- Add dimethylglyoxime to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(dimethylglyoxime)cobalt(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(dimethylglyoxime)cobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to lower oxidation state cobalt complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes .
Scientific Research Applications
Dichlorobis(dimethylglyoxime)cobalt(II) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of Dichlorobis(dimethylglyoxime)cobalt(II) involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt center can switch between different oxidation states, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and reagents used .
Comparison with Similar Compounds
Structural Features
Dichlorobis(dimethylglyoxime)cobalt(II) adopts an octahedral geometry, with DMG ligands occupying equatorial positions and chloride ligands in axial positions. This contrasts with other cobalt(II) dichloro complexes:
- Dichlorobis(quinoline-N)cobalt(II) (monoclinic): Distorted tetrahedral geometry due to steric hindrance from bulky quinoline ligands .
- Dichlorobis(triphenylphosphine)cobalt(II): Likely tetrahedral, with monodentate triphenylphosphine ligands reducing coordination number .
- Dichlorobis(4-methylpyridine)cobalt(II) : Octahedral structure with additional solvent molecules completing the coordination sphere .
Table 1: Structural Comparison
Spectroscopic and Magnetic Properties
- UV-Vis Spectroscopy : Co-DMG complexes exhibit absorption bands in the visible range due to d-d transitions. For example, dichlorobis(DMG)cobalt(II) shows λₘₐₓ at ~500 nm, distinct from nickel-DMG complexes (λₘₐₓ ~470 nm) .
- IR Spectroscopy : Strong ν(N-O) stretches at ~1500 cm⁻¹ confirm DMG coordination .
- Magnetic Behavior: Co(II) (d⁷) in octahedral geometry typically exhibits high-spin configurations (μ ≈ 3–4 BM). Tetrahedral Co(II) complexes (e.g., quinoline derivatives) show lower μ (~2.5 BM) due to ligand field effects .
Table 2: Analytical Performance
Biological Activity
Dichlorobis(dimethylglyoxime)cobalt(II), often referred to as DMDGCo(II), is a coordination complex that has gained attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
DMDGCo(II) features a cobalt(II) ion coordinated with two dimethylglyoxime ligands and two chloride ions. The structure typically exhibits a square planar geometry, which is crucial for its biological interactions. The cobalt center can undergo oxidation, facilitating various biochemical processes.
| Property | Description |
|---|---|
| Chemical Formula | [Co(dmgH)2Cl2] |
| Coordination Geometry | Square planar |
| Color | Dark green to black crystalline |
| Solubility | Soluble in polar solvents |
The biological activity of DMDGCo(II) primarily arises from its ability to interact with biomolecules, including proteins and nucleic acids. The following mechanisms have been identified:
- Redox Activity : The cobalt ion can change oxidation states, allowing DMDGCo(II) to participate in redox reactions that may affect cellular processes.
- DNA Interaction : Studies indicate that DMDGCo(II) can bind to DNA, potentially influencing gene expression and cellular proliferation. This property is particularly relevant in cancer research, where such interactions could lead to therapeutic effects.
- Catalytic Activity : DMDGCo(II) has shown promise as a catalyst in the decomposition of hydrogen peroxide, which can generate reactive oxygen species (ROS) that influence cellular signaling pathways.
Biological Studies and Findings
Numerous studies have investigated the biological implications of DMDGCo(II). Below are key findings from various research efforts:
- Antitumor Activity : Research has demonstrated that DMDGCo(II) exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through DNA damage mechanisms (Source: ).
- Antioxidant Properties : DMDGCo(II) has been studied for its antioxidant capabilities. By scavenging free radicals, it may protect cells from oxidative stress, which is implicated in various diseases (Source: ).
- Enzyme Mimicry : The compound has been explored as a model for vitamin B12 due to its ability to mimic certain enzymatic functions, potentially leading to applications in metabolic disorders (Source: ).
Case Study 1: Anticancer Activity
A study published in Inorganic Chemistry assessed the effects of DMDGCo(II) on human cancer cell lines. Results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through DNA fragmentation assays.
Case Study 2: Antioxidant Effects
Research conducted by Gupta et al. evaluated the antioxidant properties of DMDGCo(II). The study utilized various assays (DPPH and ABTS) demonstrating that the compound effectively reduced oxidative stress markers in cultured cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
